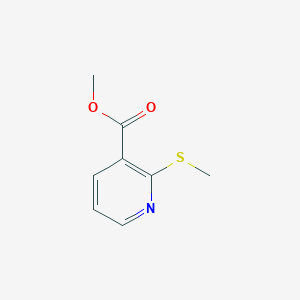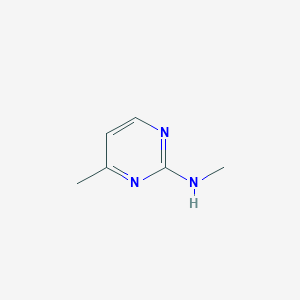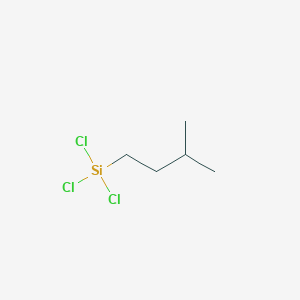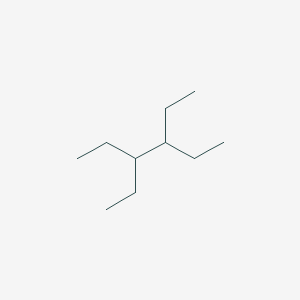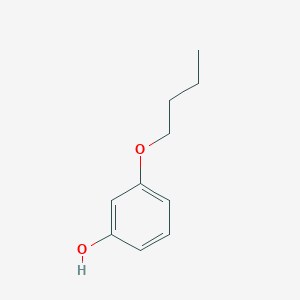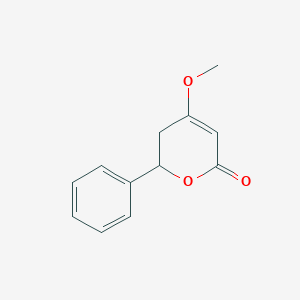
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a pyranone derivative that is structurally similar to other compounds that have been shown to possess various biological activities.
Mécanisme D'action
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one acts as a positive allosteric modulator of GABA-A receptors, which are ion channels that mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one enhances the activity of the receptor, leading to an increase in GABA-mediated inhibition. This mechanism of action is similar to that of other compounds, such as benzodiazepines, that are used clinically as anxiolytics and hypnotics.
Effets Biochimiques Et Physiologiques
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to enhance the effects of other GABAergic compounds, such as alcohol and barbiturates. These effects are thought to be mediated by the modulation of GABA-A receptor activity in various brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has several advantages for use in scientific research, including its high potency and selectivity for certain GABA-A receptor subtypes. It also has a relatively long duration of action, making it useful for studying the effects of GABAergic compounds over extended periods of time. However, there are also limitations to its use, including its potential for off-target effects and the need for specialized equipment and techniques to study its effects on GABA-A receptors.
Orientations Futures
There are several future directions for research on 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one, including the development of more selective and potent compounds that can be used to study the role of specific GABA-A receptor subtypes in various physiological and pathological conditions. Other potential areas of research include the use of 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one as a tool for studying the effects of chronic stress on GABAergic neurotransmission and the development of 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one-based therapeutics for the treatment of anxiety, depression, and epilepsy.
In conclusion, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one is a promising compound with potential applications in various scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. While there are limitations to its use, ongoing research on 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one and other pyranone derivatives may lead to the development of novel therapeutics for the treatment of anxiety, depression, and epilepsy.
Méthodes De Synthèse
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with phenylacetic acid in the presence of an acid catalyst. The resulting intermediate is then converted to 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one through cyclization and subsequent reduction reactions. The synthesis method has been optimized to produce 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one in high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been used as a tool to study the role of GABA-A receptors in the brain. It has been shown to selectively modulate the activity of certain GABA-A receptor subtypes, making it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions.
In pharmacology, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and epilepsy. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel treatment for these conditions.
Propriétés
Numéro CAS |
17298-18-9 |
|---|---|
Nom du produit |
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-methoxy-2-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H12O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Clé InChI |
QJWYZCXQARCGMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=O)OC(C1)C2=CC=CC=C2 |
Synonymes |
4-METHOXY-6-PHENYL-5,6-DIHYDRO-PYRAN-2-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



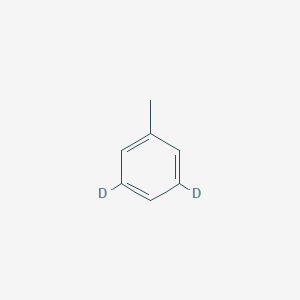
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
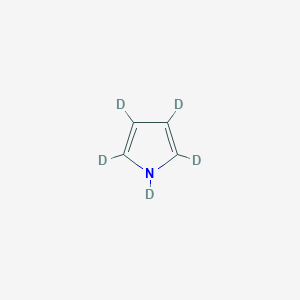
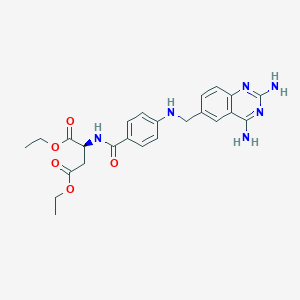
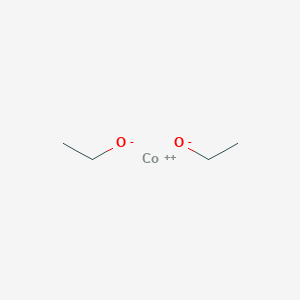
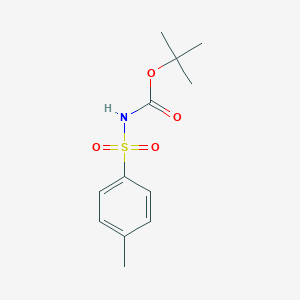

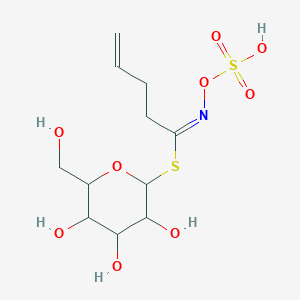
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
